molecular formula C9H14N2O3 B8176276 2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid

2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8176276
M. Wt: 198.22 g/mol
InChI Key: HLBIPZVXWSYLOC-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with an isopropoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the isopropoxy group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by alkylation to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-propan-2-yloxypyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)14-8-4-10-11(5-8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBIPZVXWSYLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN(N=C1)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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